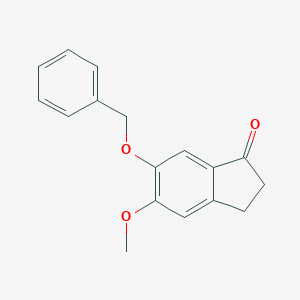

6-Benzyloxy-5-methoxy-1-indanone

Description

The exact mass of the compound 6-Benzyloxy-5-methoxy-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Benzyloxy-5-methoxy-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-5-methoxy-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFBVGZOBOAYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292161 | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-70-0 | |

| Record name | NSC80581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of 6-Benzyloxy-5-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 6-Benzyloxy-5-methoxy-1-indanone, a key intermediate in the synthesis of pharmacologically active compounds, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This document delves into its synthesis, reactivity, and spectral characteristics, offering field-proven insights and detailed experimental context to support research and development endeavors.

Core Molecular Characteristics

6-Benzyloxy-5-methoxy-1-indanone, identified by the CAS Number 3199-70-0, is a substituted indanone with a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol .[1][2][3] Its structure features a benzyloxy and a methoxy group attached to the aromatic ring of the indanone core, which significantly influences its chemical behavior and reactivity.

Table 1: Physicochemical Properties of 6-Benzyloxy-5-methoxy-1-indanone

| Property | Value | Source(s) |

| CAS Number | 3199-70-0 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆O₃ | [1][2][3] |

| Molecular Weight | 268.31 g/mol | [1][2][3] |

| Appearance | Tan Solid | [1] |

| Storage | 2-8°C, sealed in a dry environment | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 6-Benzyloxy-5-methoxy-1-indanone, like other 1-indanones, can be achieved through several established synthetic strategies. The most prevalent and industrially scalable method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid derivative.[4][5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Benzyloxy-5-methoxy-1-indanone involves the disconnection of the C-C bond between the carbonyl group and the aromatic ring, leading back to a 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid precursor.

Caption: Retrosynthetic analysis of 6-Benzyloxy-5-methoxy-1-indanone.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol outlines a general, yet robust, procedure for the synthesis of 1-indanones, which can be adapted for 6-Benzyloxy-5-methoxy-1-indanone. The choice of the activating agent for the carboxylic acid and the Lewis acid catalyst are critical for optimizing the reaction yield and minimizing side products.

Step 1: Activation of the Carboxylic Acid

The precursor, 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid, is first converted to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Materials: 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid, thionyl chloride (or oxalyl chloride), dry dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Causality: The conversion to an acyl chloride is essential as it creates a highly electrophilic carbonyl carbon, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.

Step 2: Intramolecular Cyclization

The crude acyl chloride is then subjected to a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst.

-

Materials: Crude 3-(3-benzyloxy-4-methoxyphenyl)propionyl chloride, a Lewis acid (e.g., aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄)), dry DCM.

-

Procedure:

-

Dissolve the crude acyl chloride in dry DCM under an inert atmosphere.

-

Cool the solution to 0°C and slowly add the Lewis acid (typically 1.1-1.5 equivalents).

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Benzyloxy-5-methoxy-1-indanone.

-

Causality: The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, further increasing its electrophilicity and facilitating the intramolecular attack by the electron-rich aromatic ring to form the five-membered ring of the indanone.

Caption: Synthetic workflow for 6-Benzyloxy-5-methoxy-1-indanone.

Chemical Reactivity and Stability

The reactivity of 6-Benzyloxy-5-methoxy-1-indanone is primarily dictated by the ketone functional group and the activated aromatic ring.

Reactions at the Carbonyl Group

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-benzyloxy-5-methoxy-1-indanol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The α-protons to the carbonyl group are acidic and can be deprotonated with a base to form an enolate. This enolate can then participate in various condensation reactions, such as aldol condensations, which are crucial for the synthesis of Donepezil and its analogs.[7]

Electrophilic Aromatic Substitution

The benzyloxy and methoxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. However, the substitution pattern will be directed by the combined electronic and steric effects of these groups and the fused ring system.

Stability and Storage

6-Benzyloxy-5-methoxy-1-indanone is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from light and moisture to prevent potential degradation.[2]

Spectroscopic Characterization

Detailed spectral analysis is essential for the unambiguous identification and quality control of 6-Benzyloxy-5-methoxy-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the benzylic protons of the benzyloxy group, the methoxy protons, and the aliphatic protons of the indanone ring. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the benzylic carbon, the methoxy carbon, and the aliphatic carbons of the indanone core.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. Other significant peaks will include those for the C-O stretching of the ether and benzyloxy groups, and the C-H stretching and bending vibrations of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the benzyl group, the methoxy group, and other characteristic fragments of the indanone structure.

Applications in Drug Development

The primary application of 6-Benzyloxy-5-methoxy-1-indanone is as a crucial building block in the multi-step synthesis of Donepezil. Its specific substitution pattern is designed to lead to the final, pharmacologically active molecule after a series of transformations, including condensation and reduction steps. The purity and characterization of this intermediate are paramount to ensuring the quality and efficacy of the final drug product.

Conclusion

6-Benzyloxy-5-methoxy-1-indanone is a vital chemical intermediate with well-defined properties that are critical for its application in pharmaceutical synthesis. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, is essential for researchers and scientists working in the field of drug development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the successful utilization of this compound in the laboratory and beyond.

References

-

NextSDS. 6-Benzyloxy-5-methoxy-1-indanone — Chemical Substance Information. [Link]

-

Pharmaffiliates. CAS No : 3199-70-0 | Product Name : 6-Benzyloxy-5-methoxy-1-indanone. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. 6-Benzyloxy-5-methoxy-1-indanone. [Link]

-

van der Walt, M. M., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. European Journal of Medicinal Chemistry, 164, 453–466. [Link]

-

ChemRxiv. (2023). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]

-

Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Industrial & Engineering Chemistry Research. (2011). Synthesis of 1-Indanones from Benzoic Acids. [Link]

-

NIST Chemistry WebBook. 5,6-Dimethoxy-1-indanone. [Link]

-

PubChem. 5-Methoxyindan-1-one. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 6-Benzyloxy-5-methoxy-1-indanone: In-depth Analysis and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-benzyloxy-5-methoxy-1-indanone, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from structurally analogous compounds, offering a robust framework for the characterization of this molecule.

Introduction

6-Benzyloxy-5-methoxy-1-indanone (CAS No. 3199-70-0) is a substituted indanone derivative with a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol [1]. Its structure, featuring a benzyloxy and a methoxy group on the aromatic ring of the indanone core, makes it a valuable building block in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 6-benzyloxy-5-methoxy-1-indanone and the numbering of its carbon and hydrogen atoms.

Sources

Comprehensive 13C NMR Analysis of 6-Benzyloxy-5-methoxy-1-indanone: A Technical Guide for Drug Development

Executive Summary & Contextual Relevance

In the landscape of neuropharmacology, the synthesis of acetylcholinesterase inhibitors like Donepezil (Aricept) relies heavily on high-purity indanone intermediates. 6-Benzyloxy-5-methoxy-1-indanone (CAS: 3199-70-0) serves as a critical, protected building block in the synthesis of Donepezil derivatives, metabolites, and specific impurity profiles[1]. Because the pharmacological efficacy of these molecules is highly dependent on their exact stereochemistry and regiochemistry, validating the structural integrity of this intermediate is paramount[2].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the gold standard for this validation. Unlike 1H NMR, which infers the carbon skeleton indirectly, 13C NMR provides a direct, one-to-one mapping of every unique carbon environment in the molecule[3]. This in-depth technical guide provides a self-validating protocol for acquiring the 13C NMR spectrum of 6-Benzyloxy-5-methoxy-1-indanone, alongside a mechanistic breakdown of its chemical shifts.

Workflow of Donepezil derivative synthesis highlighting 13C NMR validation of the intermediate.

Experimental Protocol for 13C NMR Acquisition

To ensure high-fidelity data, the experimental protocol must be treated as a self-validating system. The inherent low natural abundance (~1.1%) and low magnetogyric ratio of the 13C nucleus mean that signal-to-noise (S/N) ratios are inherently poor compared to proton NMR[3]. The following methodology is engineered to overcome these physical limitations while preventing artifacts.

Sample Preparation

-

Mass & Concentration: Accurately weigh 25–30 mg of 6-Benzyloxy-5-methoxy-1-indanone. High concentration is critical to offset the low sensitivity of 13C nuclei[4].

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is chosen because it provides a reliable deuterium lock signal to stabilize the magnetic field, and it lacks complex carbon structures that would obscure the sample's signals[4].

-

Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). The four equivalent carbons in TMS provide a sharp, unambiguous reference peak defined exactly at 0.0 ppm[5].

Instrument Setup & Data Acquisition

-

Locking and Shimming: Insert the 5 mm precision NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the instrument onto the deuterium resonance of CDCl3. Perform rigorous shimming (adjusting Z1, Z2, Z3 coils) to homogenize the magnetic field; poor shimming will broaden the peaks and obscure closely spaced aromatic signals[4].

-

Pulse Sequence: Utilize a standard 1D proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling removes the complex n+1 splitting caused by adjacent hydrogens ( 1JCH , 2JCH ), collapsing each carbon environment into a sharp singlet[3].

-

Relaxation Delay (d1): Set the relaxation delay to 2.0 seconds . Causality: Quaternary carbons (like the C1 carbonyl and C3a/C7a bridgeheads) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium between pulses, preventing their signals from artificially diminishing[6].

-

Scans (ns): Acquire a minimum of 256 to 512 scans to achieve a robust S/N ratio[6].

Processing Parameters

-

Window Function: Apply an exponential window function with a Line Broadening (lb) factor of 1.0 Hz prior to Fourier Transformation. This mathematically suppresses high-frequency noise at the slight expense of resolution[6].

-

Referencing: Phase the spectrum manually and calibrate the TMS peak to 0.0 ppm. Alternatively, the central peak of the CDCl3 solvent triplet can be referenced to 77.16 ppm[7].

Step-by-step physical workflow for acquiring and processing the 13C NMR spectrum.

Data Presentation: 13C NMR Peak Assignments

The molecular formula of 6-Benzyloxy-5-methoxy-1-indanone is C17H16O3 . Due to the symmetry of the benzyl ring, the 17 carbons resolve into 15 distinct chemical environments [8]. The table below summarizes the quantitative chemical shift data and the corresponding structural assignments based on empirical NMR rules[9].

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Structural Environment | Mechanistic Rationale |

| C1 | ~205.5 | Singlet (s) | Carbonyl (C=O) | Extreme paramagnetic deshielding due to sp2 hybridization and the high electronegativity of the oxygen atom[10]. |

| C5 | ~155.8 | Singlet (s) | Aromatic C-OMe | Deshielded by the strong inductive electron-withdrawing effect of the directly attached methoxy oxygen[3]. |

| C6 | ~148.5 | Singlet (s) | Aromatic C-OBn | Deshielded by the benzyloxy oxygen. Slightly upfield of C5 due to differing steric and electronic profiles of the benzyl group[3]. |

| C3a | ~149.0 | Singlet (s) | Bridgehead Quaternary | sp2 hybridized aromatic carbon; lacks direct proton attachment, yielding lower signal intensity[6]. |

| Ph-ipso | ~136.5 | Singlet (s) | Benzyl Aromatic C | The quaternary carbon of the benzyl ring attached to the oxygen-bearing methylene group. |

| C7a | ~130.5 | Singlet (s) | Bridgehead Quaternary | Conjugated with the carbonyl group, pulling electron density away and deshielding the nucleus. |

| Ph-meta (x2) | ~128.5 | Singlet (s) | Benzyl Aromatic CH | Standard aromatic chemical shift range; represents two equivalent carbons[8]. |

| Ph-para | ~128.0 | Singlet (s) | Benzyl Aromatic CH | Standard aromatic chemical shift range[8]. |

| Ph-ortho (x2) | ~127.5 | Singlet (s) | Benzyl Aromatic CH | Standard aromatic chemical shift range; represents two equivalent carbons[8]. |

| C4 | ~107.5 | Singlet (s) | Aromatic CH | Shielded by the resonance electron-donating effect (+R) of the adjacent methoxy group at C5. |

| C7 | ~106.0 | Singlet (s) | Aromatic CH | Shielded by the resonance electron-donating effect (+R) of the adjacent benzyloxy group at C6. |

| O-CH2 | ~70.8 | Singlet (s) | Benzylic Methylene | Deshielded into the 50-90 ppm range due to direct attachment to the electronegative ether oxygen[8]. |

| O-CH3 | ~56.2 | Singlet (s) | Methoxy Carbon | Deshielded by the ether oxygen, but less so than the O-CH2 due to the lack of an adjacent phenyl ring[3]. |

| C2 | ~36.5 | Singlet (s) | Aliphatic CH2 (α to C=O) | sp3 hybridized, but deshielded relative to standard alkanes due to the anisotropic effect of the adjacent carbonyl group[8]. |

| C3 | ~25.7 | Singlet (s) | Aliphatic CH2 (Benzylic) | sp3 hybridized; the most shielded carbon in the molecule, residing in the standard alkyl range[8]. |

Mechanistic Insights into Chemical Shifts

The Indanone Core Dynamics

The indanone core is a rigid bicyclic system that exerts distinct electronic effects on its constituent carbons. The most defining feature of the spectrum is the C1 carbonyl carbon , which resonates far downfield at approximately 205.5 ppm. This extreme chemical shift is driven by two factors: the sp2 hybridization of the carbon and the high electronegativity of the oxygen atom, which creates a strong dipole moment that strips electron density away from the carbon nucleus (paramagnetic deshielding)[10].

Conversely, the aliphatic carbons of the five-membered ring (C2 and C3) appear in the upfield region. C2 (~36.5 ppm) is more deshielded than C3 (~25.7 ppm) because it sits alpha to the carbonyl group, placing it within the deshielding cone of the C=O pi bond's magnetic anisotropy[5].

Regiochemical Differentiation via Alkoxy Substituents

In drug development, distinguishing 6-Benzyloxy-5-methoxy-1-indanone from its structural isomer (5-Benzyloxy-6-methoxy-1-indanone) is a frequent analytical challenge. 13C NMR resolves this through the subtle electronic interplay at the C4 and C7 positions.

The oxygen atoms at C5 and C6 exert an inductive electron-withdrawing effect (-I) that strongly deshields the carbons they are directly attached to (~155.8 ppm and ~148.5 ppm, respectively)[3]. However, these same oxygens donate electron density into the aromatic ring via resonance (+R effect), which significantly shields the ortho positions (C4 and C7), pushing their signals upfield to ~107.5 ppm and ~106.0 ppm. The exact ppm values of C4 and C7 act as a regiochemical fingerprint, confirming the exact placement of the bulky benzyl group versus the smaller methyl group.

The Benzyl Group Signature

The benzyl protecting group provides a highly recognizable signature in the 13C spectrum. The methylene carbon ( O−CH2 ) is sandwiched between an electronegative oxygen and an aromatic ring, placing it reliably around 70.8 ppm[8]. The phenyl ring itself contributes four distinct signals due to rotational symmetry: the quaternary ipso-carbon (~136.5 ppm), the para-carbon (~128.0 ppm), and two pairs of equivalent carbons for the ortho and meta positions (~127.5 and ~128.5 ppm). Because the ortho and meta signals represent two carbons each, their peak intensities will be noticeably higher than the para and ipso signals, providing an internal intensity check during spectral analysis[9].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Hydroxy-5-methoxy-1-indanone | 90843-62-2 [chemicalbook.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. sc.edu [sc.edu]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 6-Benzyloxy-5-methoxy-1-indanone

An In-Depth Technical Guide to the Mass Spectrometry of 6-Benzyloxy-5-methoxy-1-indanone

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Benzyloxy-5-methoxy-1-indanone, a key intermediate in various organic syntheses. Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of its fragmentation under electron ionization (EI), offering a predictive framework for its identification and structural elucidation. We will explore the characteristic fragmentation pathways dictated by its indanone, benzyloxy, and methoxy moieties. The guide includes detailed experimental protocols, data interpretation strategies, and visual diagrams to explain the core concepts, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Analytical Imperative

6-Benzyloxy-5-methoxy-1-indanone (CAS No. 3199-70-0) is a substituted indanone derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structural integrity is paramount for the success of subsequent reactions. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities.[2]

This guide moves beyond a simple recitation of data. As a self-validating system, it explains the causal relationships between the molecule's structure and its mass spectrum. We will dissect the fragmentation logic under electron ionization (EI), a robust technique for generating a reproducible molecular fingerprint, to build a predictive model for its mass spectrum.[3]

Core Molecular Features

The fragmentation behavior of 6-Benzyloxy-5-methoxy-1-indanone is governed by the interplay of its three primary functional groups:

-

The Indanone Core: A bicyclic structure containing a ketone, which predisposes the molecule to specific alpha-cleavage events.[4][5]

-

The Methoxy Group (-OCH₃): An electron-donating group that influences ionization and can be lost as a methyl radical or formaldehyde.[3]

-

The Benzyloxy Group (-OCH₂Ph): This group is prone to characteristic cleavage at the benzylic C-O bond, often leading to a highly stable and abundant fragment ion.[6]

Molecular and Spectrometric Properties

A precise understanding of the analyte's properties is the foundation of any mass spectrometric analysis.

| Property | Value | Source |

| Chemical Name | 6-Benzyloxy-5-methoxy-1-indanone | - |

| CAS Number | 3199-70-0 | [7][8] |

| Molecular Formula | C₁₇H₁₆O₃ | [7][8] |

| Molecular Weight | 268.31 g/mol | [7][8] |

| Monoisotopic Mass | 268.109944 u | [7] |

| Appearance | Tan Solid | [7] |

| Topological Polar Surface Area | 35.53 Ų | [8] |

| Rotatable Bonds | 4 | [8] |

Chemical Structure:

Experimental Protocol: A Validated Workflow

The following protocol outlines a standard procedure for the analysis of 6-Benzyloxy-5-methoxy-1-indanone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, a common and effective method for volatile and semi-volatile compounds.

Sample Preparation

-

Solution Preparation: Accurately weigh approximately 1 mg of 6-Benzyloxy-5-methoxy-1-indanone.

-

Dissolution: Dissolve the sample in 1 mL of a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent. This concentration prevents detector saturation and ensures sharp chromatographic peaks.

-

Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column and an electron ionization source.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |

| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole detector for EI analysis. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and maintains peak shape. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of organic molecules. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A standard temperature ramp to ensure good separation and elution of the analyte. |

| Ionization Mode | Electron Ionization (EI) | The "hard" ionization technique necessary for generating fragment patterns.[9] |

| Ionization Energy | 70 eV | The industry standard energy that provides reproducible, library-searchable spectra.[9] |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

| Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

Experimental Workflow Diagram

Predicted EI Mass Spectrum and Fragmentation Analysis

Upon electron ionization, 6-Benzyloxy-5-methoxy-1-indanone will form an energetically unstable molecular ion (M•+) which then undergoes fragmentation to yield smaller, more stable ions.[10][11] The analysis of these fragments provides the structural fingerprint.

The Molecular Ion (M•+)

The molecular ion peak is expected at m/z 268 , corresponding to the monoisotopic mass of the parent molecule (C₁₇H₁₆O₃)•+. Due to the stabilizing effect of the aromatic rings, this peak should be clearly visible in the spectrum.[12]

Primary Fragmentation Pathways

The fragmentation is dominated by cleavages at the weakest bonds and those that lead to the formation of highly stable carbocations. The benzyloxy group is the most influential in this regard.

Pathway A: Benzylic C-O Cleavage (The Dominant Pathway)

The most favorable fragmentation is the cleavage of the C-O bond between the indanone ring and the benzylic methylene group. This heterolytic cleavage is driven by the formation of the exceptionally stable tropylium ion (C₇H₇⁺) .

-

Key Fragment: Tropylium ion

-

Expected m/z: 91

-

Significance: The tropylium ion is a resonance-stabilized, aromatic carbocation.[13] Its high stability means the peak at m/z 91 is predicted to be the base peak (the most intense peak) in the spectrum. The observation of a strong peak at m/z 91 is highly characteristic of compounds containing a benzyl group.

Pathway B: Alpha-Cleavage of the Indanone Ketone

Ketones are known to undergo alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group.[4][5] This results in the formation of a stable acylium ion.

-

Cleavage 1: Loss of the C₄H₄O₂-benzyloxy fragment as a radical. This pathway is less likely due to the high energy required to break the aromatic ring bond.

-

Cleavage 2: Loss of a propyl radical from the other side of the carbonyl is not possible. However, subsequent fragmentation of the indanone ring itself can occur after initial losses. A key acylium ion can be formed following the loss of the benzyl group, leading to a fragment at m/z 177 . Further loss of CO (28 Da) from this acylium ion could produce a fragment at m/z 149 .[4]

Pathway C: Methoxy Group Fragmentation

The methoxy group can undergo two primary fragmentation reactions:

-

Loss of a Methyl Radical (•CH₃): This results in an [M-15]⁺ peak.

-

Expected m/z: 268 - 15 = 253

-

-

Loss of Formaldehyde (CH₂O): This rearrangement-based loss results in an [M-30]⁺• peak.

-

Expected m/z: 268 - 30 = 238

-

Fragmentation Pathway Diagram

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum.

| m/z (Nominal) | Proposed Formula | Proposed Structure / Origin | Predicted Relative Intensity |

| 268 | C₁₇H₁₆O₃⁺• | Molecular Ion (M•+) | Moderate |

| 253 | C₁₆H₁₃O₃⁺ | [M - •CH₃]⁺ | Low to Moderate |

| 177 | C₁₀H₉O₃⁺ | [M - C₇H₇]⁺ (Loss of benzyl radical) | Moderate |

| 149 | C₉H₉O₂⁺ | [M - C₇H₇ - CO]⁺ | Moderate |

| 91 | C₇H₇⁺ | Tropylium Ion | High (Base Peak) |

| 77 | C₆H₅⁺ | Phenyl Ion (from Tropylium) | Low to Moderate |

Conclusion: A Definitive Analytical Fingerprint

The mass spectrum of 6-Benzyloxy-5-methoxy-1-indanone under electron ionization is predicted to be highly characteristic. The presence of a strong molecular ion peak at m/z 268 confirms the molecular weight. The definitive structural confirmation comes from the fragmentation pattern, specifically:

-

An intense base peak at m/z 91 , unequivocally indicating the benzyloxy moiety.

-

A significant fragment at m/z 177 , representing the indanone core after loss of the benzyl group.

-

A subsequent fragment at m/z 149 , showing the characteristic loss of carbon monoxide from the acylium ion.

-

A smaller peak at m/z 253 , indicating the presence of the methoxy group.

This combination of fragments provides a robust and self-validating fingerprint for the unambiguous identification of 6-Benzyloxy-5-methoxy-1-indanone in complex mixtures, making mass spectrometry an indispensable tool for quality control and reaction monitoring in its synthetic applications.

References

- Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

- Benchchem. (2025, December). Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3199-70-0 | Product Name : 6-Benzyloxy-5-methoxy-1-indanone. Available at: [Link]

-

NextSDS. (n.d.). 6-Benzyloxy-5-methoxy-1-indanone — Chemical Substance Information. Available at: [Link]

-

Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-Benzyloxy-5-methoxy-1-indanone;. Available at: [Link]

-

YouTube. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

6-Benzyloxy-5-methoxy-1-indanone: A Critical Precursor in the Synthesis of Donepezil Metabolites and Novel Acetylcholinesterase Inhibitors

Executive Summary

In the landscape of neuropharmacology and Alzheimer’s disease (AD) research, the precise synthesis of drug metabolites and multi-target directed ligands (MTDLs) is paramount. 6-Benzyloxy-5-methoxy-1-indanone (CAS: 3199-70-0) serves as a foundational building block in this domain. This technical guide explores the causality behind its use as a regioselective precursor for synthesizing 6-O-desmethyl donepezil—the primary active metabolite of the acetylcholinesterase (AChE) inhibitor donepezil—as well as its role in developing deuterated pharmacokinetic standards and novel dual-action BACE1/AChE inhibitors.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical parameters of 6-Benzyloxy-5-methoxy-1-indanone is essential for optimizing solubility, reactivity, and purification during complex organic syntheses. The table below summarizes its core quantitative data.

| Property | Value |

| Chemical Name | 6-Benzyloxy-5-methoxy-1-indanone |

| CAS Registry Number | 3199-70-0 |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Tan Solid |

| XLogP3 | ~3.1 |

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Mechanistic Role in Drug Development: The Causality of Regioselectivity

Donepezil is a highly selective AChE inhibitor. In vivo, it undergoes hepatic metabolism (primarily via CYP2D6 and CYP3A4) to form 6-O-desmethyl donepezil , a metabolite that retains significant pharmacological activity [3]. To study this metabolite, or to utilize it as an internal standard in LC-MS/MS assays, researchers must synthesize it with high purity.

The Causality of Precursor Selection: Attempting to synthesize 6-O-desmethyl donepezil via the direct demethylation of donepezil (e.g., using boron tribromide, BBr₃) is fundamentally flawed. Direct demethylation is non-selective, yielding an intractable mixture of 5-O-desmethyl, 6-O-desmethyl, and fully demethylated catechol derivatives [2].

To circumvent this, researchers employ a "bottom-up" synthetic strategy starting with 6-Benzyloxy-5-methoxy-1-indanone. The benzyloxy moiety acts as a highly stable protecting group that dictates absolute regiocontrol. It easily withstands the strongly basic conditions required for the subsequent aldol condensation. More importantly, it provides an elegant, orthogonal deprotection pathway: the benzyl ether is cleanly cleaved via palladium-catalyzed hydrogenation (Pd/C) under the exact same conditions used to reduce the newly formed α,β-unsaturated double bond. This dual-action reduction/deprotection streamlines the synthesis, minimizing purification steps and maximizing yield [1, 2].

Synthetic pathway of 6-O-desmethyl donepezil from 6-benzyloxy-5-methoxy-1-indanone.

Experimental Protocols: Synthesis of 6-O-Desmethyl Donepezil

The following step-by-step methodology outlines the synthesis of the active metabolite, engineered as a self-validating system to ensure trustworthiness and reproducibility at each stage [1, 2].

Step 1: Aldol Condensation

-

Reagent Preparation: Dissolve 6-Benzyloxy-5-methoxy-1-indanone (1.0 eq) and 1-benzyl-4-formylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Catalysis: Cool the mixture to 0°C and slowly add a solution of potassium hydroxide (KOH) in methanol.

-

Reaction: Stir the mixture at room temperature for 12–16 hours.

-

Self-Validation Checkpoint 1 (HPLC/UV): Monitor the reaction via HPLC. The successful formation of the α,β-unsaturated ketone (the aldol adduct) is confirmed by a distinct retention time shift and a new UV absorbance peak (typically ~290-310 nm) corresponding to the extended conjugated system.

-

Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Simultaneous Reduction and Debenzylation

-

System Setup: Dissolve the purified aldol adduct in a mixture of methanol and ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

-

Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) at atmospheric pressure (or up to 40 psi depending on steric hindrance). Stir vigorously for 6–8 hours.

-

Self-Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. The mass spectrometer must show a mass shift of -88 Da relative to the adduct. This accounts for the loss of the benzyl group (-90 Da) and the addition of two protons across the double bond (+2 Da).

-

Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield crude 6-O-desmethyl donepezil.

Applications in Pharmacokinetics and Isotopic Labeling

The quantification of donepezil and its metabolites in human plasma requires highly sensitive LC-MS/MS assays [3]. To account for matrix effects and ion suppression, isotopically labeled internal standards are mandatory.

By substituting standard reagents with deuterated counterparts during the synthesis (e.g., using deuterated methylating or benzylating agents on precursor indanones, or utilizing deuterated piperidine derivatives), researchers can synthesize 6-O-Desmethyl donepezil-d7 [1]. Spiking this deuterated standard into plasma samples allows for absolute quantification of the metabolite down to limits of 0.03 ng/mL [3].

Pharmacokinetic workflow utilizing 6-O-desmethyl donepezil and its deuterated standard.

Development of Multifunctional BACE1/AChE Inhibitors

Beyond metabolite synthesis, 6-Benzyloxy-5-methoxy-1-indanone is a critical scaffold for next-generation Alzheimer's therapeutics. The complex etiology of AD has led to the development of Multi-Target-Directed Ligands (MTDLs).

By utilizing the 6-O-desmethyl donepezil core (derived from the benzyloxy indanone precursor), researchers can functionalize the 6-hydroxyl position with various alkyl, benzyl, or amine-terminated linkers. Recent studies have demonstrated that substituting the 6-position with specific amine-terminated groups drastically increases AChE inhibitory potency (forming hydrogen bonds with Tyr70 and Asp72 residues in the peripheral anionic site) while simultaneously imparting inhibitory activity against β-secretase 1 (BACE1), the enzyme responsible for amyloid-beta (Aβ) generation [2].

References

-

Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors National Center for Biotechnology Information (PMC)[Link]

-

A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma and its pharmacokinetic application ResearchGate / Biomedical Chromatography[Link]

The Indanone Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary

The indanone nucleus—a bicyclic organic system comprising a benzene ring fused to a cyclopentanone ring—has emerged as a "privileged scaffold" in modern drug discovery[1]. Its rigid, planar architecture allows for highly specific, high-affinity interactions with various biological targets, most notably acetylcholinesterase (AChE), monoamine oxidases (MAO), and beta-secretase 1 (BACE-1)[2]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical structure-activity relationships (SAR) and bench-level execution. This whitepaper details the rational design, synthetic workflows, and self-validating enzymatic evaluation protocols for indanone derivatives.

Structural Anatomy & The Donepezil Paradigm

The clinical success of Donepezil, an FDA-approved therapeutic for Alzheimer's disease (AD), cemented the indanone moiety's status in neuroscience[2]. Donepezil acts as a highly potent, dual-binding site AChE inhibitor.

Mechanistically, the AChE active site is a deep, narrow gorge. The dimethoxy-indanone fragment of Donepezil binds to the Peripheral Anionic Site (PAS) at the gorge's entrance via π-π stacking with the Trp286 residue[3]. Simultaneously, the N-benzylpiperidine moiety penetrates deep into the Catalytic Anionic Site (CAS) to form cation-π interactions with Trp84[3]. This dual-site spanning effectively acts as a molecular plug, blocking the hydrolysis of acetylcholine.

Binding interactions of the indanone-based Donepezil scaffold within the AChE active site gorge.

Rational Design & Structure-Activity Relationship (SAR)

Recent drug development efforts focus on Multitarget-Directed Ligands (MTDLs)[3]. By retaining the indanone core and modifying the pendant groups, medicinal chemists have developed hybrids that not only inhibit AChE but also prevent amyloid-beta (Aβ) aggregation and mitigate oxidative stress[4].

-

C-5 and C-6 Modifications: Retaining methoxy groups or introducing piperidinyl ethoxy substituents at the 5- and 6-positions enhances PAS binding affinity[5].

-

Arylidene Indanones: These rigidified analogues, where an exocyclic double bond restricts rotation, show potent nanomolar inhibition of AChE and can reverse multidrug resistance by modulating ABCG2 transporters[5].

Quantitative SAR Data Summary

The following table summarizes the inhibitory potency of various structural modifications against cholinesterase targets based on recent literature:

| Compound | Structural Modification | Primary Target | IC₅₀ Value | Reference |

| Donepezil | Standard Indanone Core | AChE | ~0.014 μM | [5] |

| Compound 12b | 6-piperidinylethoxy-5-methoxy indanone | AChE | < 0.014 μM | [5] |

| Compound 4b | Dimethoxyindanone + terminal aromatic ether | AChE / Aβ | 0.78 μM | [4] |

| Compound 5c | Indanone-aminopropoxy benzylidene (meta) | AChE | 0.12 μM | [6] |

| Compound 7b | Indanone-aminopropoxy benzylidene (para) | BChE | 0.04 μM | [6] |

Synthetic Methodology: Arylidene Indanone Scaffolds

To synthesize arylidene indanones, a standard base-catalyzed Claisen-Schmidt condensation is utilized. The protocol below is designed to maximize yield while minimizing self-condensation byproducts.

Protocol 1: Base-Catalyzed Aldol Condensation

-

Reagent Preparation: Dissolve 1-indanone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.

-

Causality: Ethanol serves as a protic solvent that stabilizes the enolate intermediate without participating in side reactions.

-

-

Catalyst Addition: Add an aqueous solution of NaOH (1.5 eq) dropwise at 0°C.

-

Causality: Maintaining a low temperature prevents uncontrolled exothermic polymerization and kinetically favors the formation of the enolate ion from the α-carbon of the indanone.

-

-

Reaction Propagation: Stir the mixture at room temperature for 4-6 hours, monitoring progression via Thin-Layer Chromatography (TLC).

-

Causality: The initial aldol addition is followed by spontaneous dehydration—driven by the thermodynamic stability of the extended conjugation in the newly formed arylidene double bond—yielding the α,β-unsaturated ketone.

-

-

Quenching & Precipitation: Pour the mixture into ice-cold water and neutralize with dilute HCl.

-

Causality: Neutralization halts the base-catalyzed reaction and decreases the solubility of the organic product, forcing it to precipitate out of the aqueous phase.

-

-

Purification: Filter the crude solid and recrystallize from an ethanol/water mixture.

-

Causality: Recrystallization exploits differential solubility to remove unreacted starting materials and trace byproducts, ensuring >95% purity required for downstream biological assays.

-

Biological Evaluation: Acetylcholinesterase Inhibition

The Ellman's method remains the gold standard for quantifying AChE activity[7]. It relies on the enzymatic hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion[8].

Enzymatic reaction cascade of the Ellman's assay for quantifying AChE inhibition.

Protocol 2: 96-Well Microplate Ellman's Assay

This self-validating protocol includes built-in controls to ensure assay integrity[9].

-

Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer, adjusted strictly to pH 8.0.

-

Causality: AChE exhibits optimal catalytic efficiency near pH 8.0, and DTNB requires a slightly alkaline environment to effectively ionize the resulting TNB product into its highly absorptive yellow anionic form[8].

-

-

Plate Setup & Pre-incubation: In a 96-well microplate, combine 140 µL buffer, 10 µL AChE enzyme (1 U/mL), and 10 µL of the indanone test compound. Include vehicle controls (no inhibitor) and blanks (no enzyme). Incubate at 25°C for 10 minutes.

-

Causality: Pre-incubation is critical. It allows the indanone inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the competing substrate is introduced[9].

-

-

Chromogen Addition: Add 10 µL of 10 mM DTNB (Ellman's reagent) to all wells.

-

Causality: DTNB must be present in the mixture before the substrate is hydrolyzed to immediately capture the transient free sulfhydryl (-SH) groups of thiocholine[7].

-

-

Reaction Initiation: Add 10 µL of 14 mM acetylthiocholine iodide (ATCI) to initiate the reaction, shaking the plate for 1 minute.

-

Causality: ATCI acts as the synthetic substrate surrogate for endogenous acetylcholine, triggering the enzymatic cascade.

-

-

Reaction Termination: Add 20 µL of 5% Sodium Dodecyl Sulfate (SDS) to stop the reaction.

-

Causality: SDS acts as a strong anionic detergent that instantly denatures the AChE protein, halting hydrolysis and stabilizing the colorimetric endpoint for accurate batch reading[9].

-

-

Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate % inhibition relative to the vehicle control.

-

Causality: The TNB anion absorbs strongly at 412 nm; the measured absorbance is directly proportional to the amount of uninhibited enzyme activity[8].

-

Conclusion

The indanone scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the rational design of neurotherapeutics. By understanding the precise SAR governing active-site interactions and employing rigorous, causality-driven synthetic and analytical protocols, researchers can continue to exploit this privileged structure to develop next-generation multitarget-directed ligands.

References

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. 5

-

Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method - Benchchem. 8

-

Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - ACS Chemical Neuroscience. 4

-

The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents - RSC Publishing. 3

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors - Chemistry & Biodiversity (PubMed). 6

-

Recent Developments in Biological Activities of Indanones - European Journal of Medicinal Chemistry (PubMed). 1

-

Acetylcholinesterase Inhibition Assay - Bio-protocol. 9

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - Drug Discovery Today (PubMed). 2

-

How do I screen for acetylcholinesterase activity? - AAT Bioquest. 7

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 4. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

Role of benzyloxy and methoxy groups in indanones

An In-Depth Technical Guide on the Core Roles of Benzyloxy and Methoxy Groups in Indanones

Abstract

The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active compounds.[1][2] The strategic functionalization of this scaffold is paramount in modulating its physicochemical properties, reactivity, and biological activity. Among the most common and influential substituents are the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups. This technical guide provides an in-depth analysis of the distinct and overlapping roles these two ether functionalities play in the chemistry and application of indanones. We will dissect their fundamental electronic and steric effects, their profound impact on synthetic strategies, their influence on the reactivity of the indanone core, and their critical function in shaping structure-activity relationships (SAR) for drug development professionals. This paper moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights for researchers and scientists.

The Fundamental Drivers: A Comparative Analysis of Electronic and Steric Effects

The divergent behaviors of methoxy and benzyloxy groups in indanone chemistry are rooted in their intrinsic electronic and steric properties. A clear understanding of these fundamentals is essential for predicting their impact on molecular behavior.

The Methoxy Group (-OCH₃): A Duality of Influence

The methoxy group exhibits a dual electronic character that is highly dependent on its position on the indanone's aromatic ring.[3]

-

Resonance Effect (+R or +M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system. This is a powerful electron-donating effect that increases the electron density of the ring, particularly at the ortho and para positions.[4][5]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[3][4]

The net effect is a balance of these two opposing forces:

-

Para and Ortho Positions: The resonance effect is dominant, leading to a strong overall electron-donating character. This activates the ring toward electrophilic substitution.[3][4]

-

Meta Position: The resonance effect does not extend to the meta position. Consequently, the inductive effect prevails, resulting in a net electron-withdrawing character.[3][4]

This positional dependence is quantitatively described by Hammett substituent constants (σ), which show a negative σₚ value (donating) and a positive σₘ value (withdrawing) for the methoxy group.[4]

The Benzyloxy Group (-OCH₂Ph): Steric Bulk and Protective Capabilities

Electronically, the benzyloxy group is similar to the methoxy group; the ether oxygen exerts comparable +R and -I effects on the indanone ring. However, its defining characteristic is its significantly larger steric profile. The bulky phenyl group introduces a level of steric hindrance not present with the compact methyl group.

The most critical distinction from a synthetic standpoint is its role as a protecting group . While a methoxy group is a robust, generally permanent modification requiring harsh conditions for cleavage (e.g., BBr₃), a benzyloxy group is a temporary shield for a hydroxyl group.[6][7] It is stable under a wide array of reaction conditions but can be selectively removed, most commonly via catalytic hydrogenation, to unmask the phenol.[8][9]

Data Summary: Comparative Properties

| Property | Methoxy Group (-OCH₃) | Benzyloxy Group (-OCH₂Ph) | Causality & Key Considerations |

| Electronic Effect | Position-dependent; net donating at ortho/para, net withdrawing at meta.[3][4] | Similar to methoxy; net donating at ortho/para. | Governed by the interplay of resonance (+R) and induction (-I) from the ether oxygen. |

| Steric Hindrance | Low | High | The phenyl ring adds significant bulk, influencing molecular conformation and accessibility of nearby reaction centers. |

| Chemical Stability | High (generally permanent) | Moderate (cleavable protecting group) | The C-O bond in anisole is strong; the benzyl C-O bond is susceptible to hydrogenolysis.[9] |

| Primary Synthetic Role | Permanent modification to tune electronics and SAR. | Temporary protection of a hydroxyl group; can also be a final pharmacophore. | Choice depends on whether the functionality is needed temporarily during synthesis or as a permanent feature of the final molecule. |

| Common Cleavage | Harsh Lewis acids (e.g., BBr₃, AlCl₃).[6][7] | Catalytic Hydrogenation (H₂/Pd-C), strong acids.[9][10] | The benzylic C-O bond is readily reduced, offering orthogonal deprotection strategies. |

Impact on the Synthesis of Substituted Indanones

The choice between a methoxy and benzyloxy substituent dictates the synthetic strategy from the outset, influencing reaction pathways, yields, and the need for protection/deprotection steps.

Directing and Activating Roles in Cyclization Reactions

The primary route to many substituted indanones is through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or a Nazarov cyclization of an aryl vinyl ketone.[11][12][13] In these reactions, both methoxy and benzyloxy groups play a vital role.

-

Activation: As strong electron-donating groups at the ortho and para positions, they activate the aromatic ring, making the electrophilic aromatic substitution required for cyclization faster and more efficient. Syntheses using electron-rich benzene derivatives generally result in higher yields.[11][14]

-

Regiocontrol: As ortho, para-directors, their placement on the starting material is crucial for controlling the regiochemistry of the cyclization, ensuring the formation of the desired indanone isomer. For example, the concentration of polyphosphoric acid (PPA) can influence which position is acylated, leading to different regioisomers of methoxy-indanones.[11]

Caption: Synthetic decision workflow for methoxy vs. benzyloxy groups.

The Benzyloxy Group: An Orthogonal Handle in Multistep Synthesis

The utility of the benzyloxy group as a protecting group enables synthetic sequences that are impossible with a methoxy group. It allows other chemical transformations to be performed on the molecule without affecting the latent phenolic hydroxyl. This orthogonality is a cornerstone of complex molecule synthesis. For instance, a sensitive functional group elsewhere in the molecule might be incompatible with the Lewis acids used for Friedel-Crafts cyclization; protecting a phenol as a benzyl ether allows for milder chemistry, with deprotection as a final step.

A critical consideration is the choice of deprotection conditions. While catalytic hydrogenation is standard, it is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups. In such cases, alternative methods like strong acid cleavage or oxidative methods may be required, although the latter are more effective for electron-rich benzyl systems like the p-methoxybenzyl (PMB) ether.[10][15][16]

Influence on the Reactivity and Characterization of the Indanone Core

Once incorporated, these groups modulate the reactivity of the indanone itself and provide distinct spectroscopic signatures for characterization.

Modulation of Carbonyl and α-Carbon Reactivity

The electron-donating nature of para-methoxy or para-benzyloxy groups increases the electron density throughout the conjugated system, including the carbonyl group. This has two main consequences:

-

Spectroscopic Shift: The increased electron density weakens the C=O bond, resulting in a lower stretching frequency in the infrared (IR) spectrum compared to an unsubstituted indanone.[17] This provides a convenient diagnostic tool.

-

α-Carbon Acidity: The electronic effect influences the pKa of the protons on the α-carbon (C2), which in turn affects the rate and equilibrium of enolate formation. This is particularly relevant for subsequent reactions, such as the aldol condensation with aldehydes to form 2-benzylidene-1-indanones, a scaffold of significant biological importance.[18][19][20]

Unintended Cleavage: A Practical Consideration

A significant challenge in working with methoxy-substituted indanones is the risk of unintended demethylation. The strong Lewis acids (e.g., AlCl₃) often used in Friedel-Crafts reactions can cleave the relatively robust aryl methyl ether, particularly when the methoxy group is in an activated ortho or para position.[6][7] This can lead to mixtures of products and lower yields. The benzyloxy group is generally more stable to these conditions, providing another reason for its use as a protecting group.

Comparative Spectroscopic Data

| Compound | Key IR Data (C=O stretch, cm⁻¹) | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) |

| 1-Indanone | ~1710 | Aromatic (7.3-7.8), CH₂-C=O (~2.7), Ar-CH₂ (~3.1) | C=O (~207), Aromatic (124-155), CH₂-C=O (~36), Ar-CH₂ (~26) |

| 5-Methoxy-1-indanone | ~1700[17] | Aromatic (6.8-7.7), -OCH₃ (s, ~3.8) , CH₂ signals | C=O (~205), -OCH₃ (~55) , Aromatic C-O (~165) |

| 5-Benzyloxy-1-indanone | ~1700 | Aromatic (6.9-7.7), -OCH₂- (s, ~5.1) , Ph (m, 7.3-7.5) , CH₂ signals | C=O (~205), -OCH₂- (~70) , Aromatic C-O (~164) |

Note: Exact values are solvent and instrument dependent. Data is compiled from typical ranges and specific examples.[17][21]

Modulating Biological Activity: A Medicinal Chemistry Perspective

In drug development, the choice between a methoxy and benzyloxy group is a critical decision that profoundly impacts a compound's interaction with its biological target and its metabolic fate.

Caption: Divergent roles of methoxy and benzyloxy groups in SAR.

Structure-Activity Relationships (SAR)

-

Methoxy Groups: The position of a methoxy group is often critical for biological activity. It can act as a hydrogen bond acceptor, and its electronic influence can optimize the conformation of the indanone to fit a binding pocket.[18] SAR studies frequently reveal that moving a methoxy group from one position to another, or adding more methoxy groups, can drastically alter potency.[18][22] For example, in a series of 2-benzylidene-1-indanone anti-inflammatory agents, a single methoxy group at a specific position on an appended phenyl ring was found to be optimal, with di- and trimethoxy analogs showing a dramatic loss of activity.[18]

-

Benzyloxy Groups: The larger benzyloxy group can serve to occupy a large hydrophobic pocket within a protein active site. Its flexibility allows for conformational adjustments that might not be possible for the rigid indanone core alone. Furthermore, it significantly increases the lipophilicity of the molecule, which can enhance membrane permeability.

Metabolic Fate and Prodrug Strategies

-

O-Demethylation: Aryl methoxy groups are primary targets for metabolic enzymes, particularly cytochrome P450s, which catalyze O-demethylation to yield the corresponding phenol.[23] This can be a major route of drug metabolism and deactivation, or it can be exploited in a prodrug approach where the active species is the resulting phenol.

-

O-Debenzylation: Similarly, benzyloxy groups can be cleaved in vivo to release the free phenol. This makes the benzyloxy-indanone a potential prodrug, where the benzyl group is used to improve pharmacokinetic properties like absorption or distribution, before being cleaved at the site of action to release the more polar (and potentially more active) hydroxyl-indanone.

Key Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following are representative methodologies for the synthesis and manipulation of methoxy- and benzyloxy-indanones.

Protocol 1: Synthesis of 6-Methoxy-3-phenyl-1-indanone via Nazarov Cyclization

This protocol is adapted from the synthesis of intermediates for combretastatin A-4 analogues.[12][24]

-

Reaction Setup: To a solution of the corresponding chalcone (e.g., (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) (1.0 eq) in a round-bottom flask, add trifluoroacetic acid (TFA) (approx. 10-20 volumes).

-

Cyclization: Heat the reaction mixture to 80-120 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it into a beaker of ice water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-methoxy-3-phenyl-1-indanone. The yield for this specific transformation is reported to be high (88%).[24]

Protocol 2: Selective Debenzylation of 5-Benzyloxy-1-indanone

This protocol describes a standard catalytic hydrogenation for benzyl ether cleavage.[9][10]

-

Reaction Setup: Dissolve the 5-benzyloxy-1-indanone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation flask.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically from a balloon or a Parr hydrogenator.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxy-1-indanone, which can be purified further by crystallization or chromatography if necessary.

Conclusion and Strategic Outlook

The methoxy and benzyloxy groups, while both simple ethers, offer remarkably divergent strategic possibilities in the context of indanone chemistry.

-

The methoxy group is a small, electronically powerful, and robust tool for permanently modifying the indanone scaffold. Its influence is primarily electronic, fine-tuning the properties of the final molecule for optimal biological interaction. Its metabolic lability is a key consideration in drug design.

-

The benzyloxy group offers a dual utility. It acts as a large, sterically influential pharmacophore in its own right, capable of forming key hydrophobic interactions. Crucially, it also serves as a versatile and selectively cleavable protecting group, enabling complex synthetic pathways that would otherwise be unfeasible.

The decision to employ a methoxy or benzyloxy group is therefore not trivial. It is a strategic choice that must be made with a clear understanding of the synthetic route, the desired final properties of the molecule, its intended biological target, and its likely metabolic fate. As the demand for more complex and specific bioactive molecules grows, a masterful command of the roles of these fundamental substituents will remain an indispensable skill for researchers in synthetic and medicinal chemistry.

References

- A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-pxCDzYnfCTI4K97-ErDyXUnSooHeN7H54smy5ASulodeQcADDBNi1kltRJcUAWcErinTtFTat4UwfCLyYy0Jl7hRdYTiA64rpTG93ztCVah0Pjvu2NrZhygitW3cAsLtAyJvSOI6DVt325dZdZdlou1sZr5sYk-js04_SAku2xsTOPxfqtosHj60XElTLTBjbGCgxd8ciIp1OMFao11FMxRIrfky54bAsc63_v8sVtg2Q==]

- Regioselective Synthesis of Indanones. Thieme Connect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfW2rsDgQOZqIV9XXWmGRDKfvuvJzTdbVakmdBq8fcf871e_hC9362cHRPCNMBaCujHbXpVL_s3DnLkE2FFhOHmZE8JBR79tRtssfK3b72UGhss2512ssvdYQ=]

- Why is methoxy group an electron donating group? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOHTlOTNmdO3zH_uhqpA_0sr4tjJUOaTyRf2tlzynsktsRvlY6I2IjOvFqYFzLgXK3gxSRVKLJFfUECFY3RYhY5lskD1-GCiGYIdm3IlyuZ_mNvcHs6qhKiCQBqBwBy12E6WKLWt4-NNGO5oQbKoihrHj7HWAFitosjfBf5Sl9hsuNNQSgKhkL3d0DiA8W9tq9KaxstNpI0WtG9gij28Xd91OO-sZ5RSG4w==]

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/44]

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Dove Medical Press. [URL: https://www.dovepress.com/design-synthesis-and-structurendashactivity-relationships-of-2-benzy-peer-reviewed-fulltext-article-DDDT]

- Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/ie201881r]

- Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e0da8055a42b781031]

- A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeshmNKJCwudu9MDuF_zxOkCS0ux3wrKro9rlBnDxItoLurs4ZhQdy-r5cwc2Bv8UMq6CaS1Qr7ekM3pKjVSY_ctH1gSGrK1sb-vJqlqvBtUfOQGN0-WQlgNfSendCS1ZQpY0Y1EKv6FnWrE25b2X0jWth4UUm6rFTceIPEYurrbmlgomjk_2Eh6DUe0vdnYB6z5yFI2_mH83OeZVpara8CI2fh5lnsd8=]

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5916439/]

- New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. ResearchGate. [URL: https://www.researchgate.net/publication/378278297_New_Synthetic_Applications_of_2-Benzylidene-1-indanones_Synthesis_of_4b1010a11-Tetrahydro-5H-indeno12-Hquinoline_and_1'-Diisopropylamino-22'-spirobiindene-13'1'H3H-dione]

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsGFlsZuauKR6uwfBOwEu5UFDA4vwCgrwUPjklFGMQZGJpnarRmbFiTFTmAq_OHHt_4PySMLr6BO85jJc2e2KjuczA91NOTNo9zcdJuHgh40r6VEYEFMji7fDAsjXkaFz6c0IpXYmRss9Ib1OM7GIhsYs0]

- Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/075.shtm]

- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja00181a021]

- Selective Cleavage of Benzyl Ethers. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-Cleavage-of-Benzyl-Ethers-Congreve-Davison/4709210292886f7871b691152a55928d36324209]

- Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. Advion, Inc. [URL: https://advion.com/publications/design-synthesis-and-structure-activity-relationship-study-of-halogen-containing-2-benzylidene-1-indanone-derivatives-for-inhibition-of-lps-stimulated-ros-production-in-raw-264-7-macrop/]

- Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00109a005]

- Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/]

- Methoxy gp on aromatic ring ? ResearchGate. [URL: https://www.researchgate.

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c6md00523h]

- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33345862/]

- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6614]

- Indanone synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/indanones-synthesis.shtm]

- New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-b]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. MDPI. [URL: https://www.mdpi.com/2673-4583/18/1/97]

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/13/44/downloads/1860-5397-13-44-1.pdf]

- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra06635a]

- Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5429994/]

- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4902047/]

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]

- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences. [URL: https://www.bocsci.com/blog/introduction-and-removal-of-several-common-alkoxycarbonyl-protecting-groups/]

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_3306679/component/file_3306680/content]